4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-chloro-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives followed by the introduction of the trifluoromethyl group. For instance, the compound can be synthesized through the following steps:
Nitration: Aniline is nitrated to form nitroaniline.
Reduction: The nitro group is reduced to form the corresponding amine.
Halogenation: Bromination and chlorination are carried out to introduce the bromine and chlorine atoms.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other aromatic derivatives.
Scientific Research Applications
4-Bromo-2-chloro-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
Comparison: Compared to its analogs, 4-Bromo-2-chloro-5-(trifluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLQQLBRJFBIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555898 | |
Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104460-69-7 | |
Record name | 4-Bromo-2-chloro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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